

# Application Notes and Protocols for L17E Peptide in Live-Cell Imaging Studies

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Compound of Interest		
Compound Name:	L17E	
Cat. No.:	B13921910	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

The **L17E** peptide is a powerful tool for delivering macromolecules into the cytosol of living cells, enabling a wide range of live-cell imaging studies. Derived from the spider venom peptide M-lycotoxin, **L17E** is an attenuated cationic amphiphilic lytic peptide designed to efficiently rupture endosomal membranes while exhibiting low cytotoxicity.[1][2] This allows for the effective cytosolic release of various cargoes, including proteins, antibodies, and peptide nucleic acids (PNAs), which would otherwise remain trapped in endosomes or fail to cross the cell membrane.[1][2][3]

These application notes provide an overview of **L17E**'s capabilities, quantitative data on its delivery efficiency, and detailed protocols for its use in live-cell imaging experiments.

## Data Presentation: Quantitative Analysis of L17E-Mediated Delivery

The following tables summarize the quantitative data on the efficacy of **L17E** in mediating the cytosolic delivery of macromolecules.



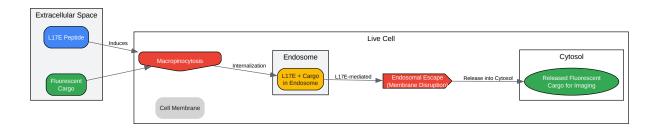
Cargo Type	Cell Line	L17E Concentr ation	Delivery Method	Outcome Measure	Result	Referenc e
Peptide Nucleic Acid (PNA)	HeLa654	40 μΜ	Co- treatment	GFP Expression Increase	23-fold increase	[1]
Peptide Nucleic Acid (PNA)	HeLa654	15-30 μM (with PNA)	Co- treatment	Transfectio n Efficiency	>90% of cells	[1][4]
Peptide Nucleic Acid (PNA)	HeLa654	10 μΜ	Conjugatio n	GFP Expression Increase	32-fold increase	[1]
Dextran (Dex10- Alexa)	-	40 μΜ	Co- treatment	Percentage of cells with cytosolic signal	Not specified	[5]
IgG	-	40 μΜ	Co- treatment	Cytosolic Translocati on	~50% of cells	[6]

Peptide	Cell Viability (HeLa654 cells)	Cytotoxicity (in serum)	Reference
L17E	No detectable effect at assayed concentrations	-	[1]
R10	No detectable effect at assayed concentrations	-	[1]
L17ER4	Cytotoxic above 20 μΜ	-	[1]



## Signaling Pathway and Experimental Workflow Diagrams

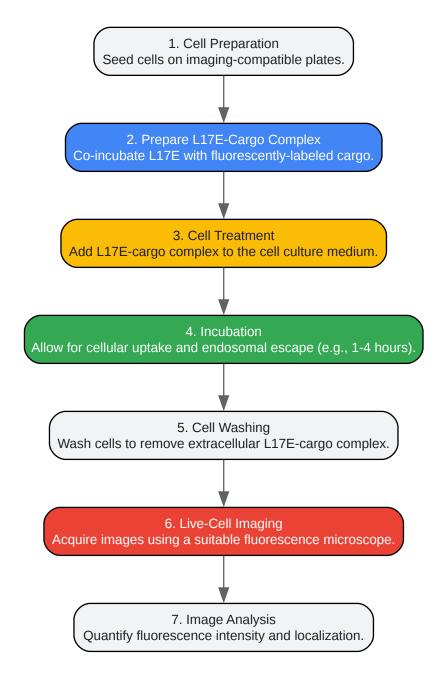
The following diagrams illustrate the mechanism of **L17E**-mediated delivery and a typical experimental workflow for live-cell imaging studies.



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**L17E**-mediated cytosolic cargo delivery pathway.





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Experimental workflow for live-cell imaging with **L17E**.

## **Experimental Protocols**

The following are generalized protocols for using **L17E** peptide in live-cell imaging studies, based on methodologies described in the literature.[1][5] Researchers should optimize these protocols for their specific cell type, cargo, and imaging system.



### **Protocol 1: L17E Co-treatment for Live-Cell Imaging**

This protocol describes the delivery of a fluorescently labeled macromolecule (e.g., a protein or dextran) into live cells using the co-treatment method.

#### Materials:

- L17E peptide stock solution (e.g., 1 mM in sterile water or PBS)
- · Fluorescently labeled cargo of interest
- Mammalian cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
- Complete cell culture medium
- Serum-free cell culture medium (e.g., DMEM or Opti-MEM)
- Phosphate-buffered saline (PBS)
- Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

#### Procedure:

- Cell Preparation:
  - One day before the experiment, seed the cells onto imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
- Preparation of L17E-Cargo Complex:
  - On the day of the experiment, prepare the **L17E**-cargo complex in serum-free medium.
  - Note: The optimal concentration of L17E and cargo should be determined empirically. A starting point is a final concentration of 10-40 μM for L17E.
  - For a final volume of 100 μL per well, dilute the L17E stock solution and the fluorescent cargo to their final desired concentrations in serum-free medium.



 Gently mix and incubate at room temperature for 15-30 minutes to allow for complex formation.

#### Cell Treatment:

- Wash the cells once with pre-warmed PBS.
- Aspirate the PBS and add the L17E-cargo complex solution to the cells.
- Incubate the cells at 37°C in a CO2 incubator for 1-4 hours. The optimal incubation time will vary depending on the cell type and cargo.

#### Cell Washing:

- After incubation, gently wash the cells two to three times with pre-warmed complete culture medium to remove the extracellular L17E-cargo complex.
- After the final wash, add fresh, pre-warmed complete culture medium to the cells.

#### Live-Cell Imaging:

- Transfer the imaging dish to the live-cell imaging microscope.
- Allow the cells to equilibrate in the environmental chamber for at least 15 minutes before imaging.
- Acquire images using the appropriate filter sets for the fluorescent label on your cargo.
- Imaging Parameters: Use the lowest possible laser power and exposure time that provide a good signal-to-noise ratio to minimize phototoxicity.

## **Protocol 2: L17E Conjugation for Live-Cell Imaging**

For some applications, covalently conjugating **L17E** to the cargo may enhance delivery efficiency.[1] This requires chemical modification of both the peptide and the cargo to enable a ligation reaction.

#### Materials:



- L17E peptide with a reactive group (e.g., azide or alkyne for click chemistry)
- Fluorescently labeled cargo with a complementary reactive group
- Reagents for the specific conjugation chemistry (e.g., copper catalyst and reducing agent for CuAAC click chemistry)
- Purification system (e.g., HPLC) to isolate the conjugate
- Other materials as listed in Protocol 1

#### Procedure:

- L17E-Cargo Conjugation:
  - Perform the conjugation reaction according to the specific chemical protocol for your reactive groups.
  - Purify the L17E-cargo conjugate from unreacted components using an appropriate method like HPLC.
  - Verify the successful conjugation and purity of the product (e.g., by mass spectrometry).
- Cell Treatment and Imaging:
  - Follow steps 1, 3, 4, and 5 from Protocol 1, using the purified L17E-cargo conjugate at the
    desired final concentration. The optimal concentration for the conjugate may be lower than
    that used for co-treatment and should be determined experimentally.

## Conclusion

The **L17E** peptide is a versatile and efficient tool for the cytosolic delivery of macromolecules in live-cell imaging applications. Its ability to promote endosomal escape with minimal cytotoxicity makes it superior to many traditional cell-penetrating peptides.[1] By following the protocols outlined above and optimizing for specific experimental conditions, researchers can effectively utilize **L17E** to visualize and study a wide range of intracellular processes in real-time.



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